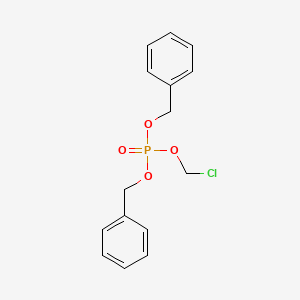

Dibenzyl (chloromethyl) phosphate

Description

The exact mass of the compound Dibenzyl (chloromethyl) phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibenzyl (chloromethyl) phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl (chloromethyl) phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl chloromethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClO4P/c16-13-20-21(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTHQGOGQRTOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467418 | |

| Record name | Dibenzyl chloromethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258516-84-6 | |

| Record name | Dibenzyl chloromethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl (chloromethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Dibenzyl (chloromethyl) phosphate"

An In-depth Technical Guide to the Synthesis and Characterization of Dibenzyl (chloromethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dibenzyl (chloromethyl) phosphate (CAS No. 258516-84-6), a key reagent in the development of water-soluble prodrugs and other pharmaceutical applications.[1] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.

Synthesis of Dibenzyl (chloromethyl) phosphate

The synthesis of Dibenzyl (chloromethyl) phosphate is most commonly achieved through the reaction of dibenzyl phosphate with a chloromethylating agent, such as chloromethanesulfonyl chloride, often under phase-transfer catalysis conditions to improve reaction efficiency.[2][3]

Experimental Protocol

This protocol outlines a common method for the synthesis of Dibenzyl (chloromethyl) phosphate.[2][3]

Materials:

-

Dibenzyl phosphate

-

Dichloromethane (DCM)

-

Water

-

Tetrabutylammonium sulfate (phase-transfer catalyst)

-

Sodium bicarbonate

-

Chloromethanesulfonyl chloride

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve Dibenzyl phosphate (e.g., 5.0 g, 0.018 mol) in a mixture of dichloromethane (50 mL) and water (50 mL).[2][3]

-

Add tetrabutylammonium sulfate (e.g., 1.22 g, 0.0036 mol) to the mixture as a phase-transfer catalyst.[2][3]

-

Cool the reaction mixture in an ice-water bath and slowly add sodium bicarbonate (e.g., 6.0 g, 0.072 mol) to adjust the pH.[2][3]

-

Add chloromethanesulfonyl chloride (e.g., 2.97 g, 1.9 mL) dropwise to the cooled reaction mixture.[2][3]

-

Stir the reaction mixture at room temperature overnight.[2][3]

-

After the reaction is complete, separate the organic phase. Extract the aqueous phase with dichloromethane (50 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 100 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (e.g., from 5:1 to 3:1 v/v) to yield Dibenzyl (chloromethyl) phosphate as a colorless liquid.[2]

Synthesis Data

| Parameter | Value | Reference |

| Starting Material | Dibenzyl phosphate | [2][3] |

| Reagents | Chloromethanesulfonyl chloride, Sodium bicarbonate | [2][3] |

| Catalyst | Tetrabutylammonium sulfate | [2][3] |

| Solvent | Dichloromethane, Water | [2][3] |

| Reaction Temperature | 0°C to Room Temperature | [2][3] |

| Reaction Time | Overnight | [2][3] |

| Purification Method | Silica gel column chromatography | [2] |

| Product Appearance | Colorless liquid | [2] |

| Yield | 74.1% | [2] |

Synthesis Workflow

Caption: Synthesis workflow for Dibenzyl (chloromethyl) phosphate.

Characterization of Dibenzyl (chloromethyl) phosphate

A comprehensive characterization of Dibenzyl (chloromethyl) phosphate is essential to confirm its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[4]

2.1.1. Experimental Protocols

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Procedure: Acquire the ¹H NMR spectrum at room temperature. Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).

³¹P NMR Spectroscopy:

-

Instrument: NMR Spectrometer operating at an appropriate frequency for phosphorus (e.g., 162 MHz on a 400 MHz instrument).

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Procedure: Acquire the proton-decoupled ³¹P NMR spectrum. An external standard of 85% H₃PO₄ is typically used for chemical shift referencing (δ = 0 ppm).

¹³C NMR Spectroscopy:

-

Instrument: NMR Spectrometer operating at an appropriate frequency for carbon (e.g., 100 MHz on a 400 MHz instrument).

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Procedure: Acquire the proton-decoupled ¹³C NMR spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ = 77.16 ppm).

2.1.2. NMR Data

¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 7.36 - 7.26 | m | 10H, Aromatic protons (C₆H₅) | [2] |

| 5.63 | d | 2H, Chloromethyl protons (P-O-CH₂-Cl) | [2] |

| 5.10 | d | 4H, Benzyl methylene protons (P-O-CH₂) | [2] |

³¹P NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| -5 to -10 | Singlet | Phosphate phosphorus atom | [5] |

¹³C NMR Data (Expected):

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

2.2.1. Experimental Protocol

-

Instrument: FT-IR Spectrometer.

-

Sample Preparation: As Dibenzyl (chloromethyl) phosphate is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Procedure: Acquire the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

2.2.2. FT-IR Data (Expected)

Specific experimental IR data for Dibenzyl (chloromethyl) phosphate is not available in the provided search results. However, characteristic absorption bands for the functional groups present are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 - 3030 | C-H stretch | Aromatic |

| ~2950 - 2850 | C-H stretch | Aliphatic (CH₂) |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |

| ~1250 - 1200 | P=O stretch | Phosphate |

| ~1050 - 1000 | P-O-C stretch | Phosphate ester |

| ~800 - 600 | C-Cl stretch | Alkyl halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

2.3.1. Experimental Protocol

-

Instrument: A mass spectrometer, such as one coupled with High-Performance Liquid Chromatography (HPLC-MS) or a direct infusion setup. Electrospray ionization (ESI) is a suitable ionization technique for this type of compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Procedure: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

2.3.2. Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₆ClO₄P | [1][3][6][7] |

| Molecular Weight | 326.71 g/mol | [1][3][6][7] |

| Expected [M+H]⁺ (m/z) | ~327.05 | |

| Expected [M+Na]⁺ (m/z) | ~349.03 |

Expected Fragmentation:

While a specific experimental mass spectrum is not provided, common fragmentation pathways for similar organophosphates include cleavage of the P-O and C-O bonds. Expected fragments would correspond to the loss of the chloromethyl group, benzyl groups, and potentially rearrangements.

Characterization Workflow

Caption: Workflow for the characterization of Dibenzyl (chloromethyl) phosphate.

References

- 1. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]

- 2. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]

- 4. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. clearsynth.com [clearsynth.com]

- 7. Dibenzyl chloromethyl phosphate, 97% 258516-84-6 India [ottokemi.com]

An In-depth Technical Guide to the Phosphorylation Mechanism of Dibenzyl (chloromethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl (chloromethyl) phosphate is a pivotal reagent in synthetic organic and medicinal chemistry, primarily utilized for the introduction of a protected phosphate moiety onto nucleophilic substrates. This guide provides a comprehensive overview of its mechanism of action in phosphorylation, with a focus on its application in the development of prodrugs and enzyme inhibitors. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding for researchers and professionals in drug development.

Introduction

Phosphorylation is a fundamental biological process that regulates a vast array of cellular functions. In drug development, the introduction of a phosphate group can significantly alter the physicochemical properties of a molecule, enhancing its solubility, bioavailability, and targeting capabilities.[1] Dibenzyl (chloromethyl) phosphate has emerged as a versatile phosphorylating agent, enabling the synthesis of phosphonate and phosphate prodrugs, particularly for antiviral and anticancer nucleoside analogs.[1][2] The benzyl protecting groups can be readily removed under mild conditions, typically via catalytic hydrogenation, to unmask the active phosphate group.[1] This reagent offers advantages such as stability, high yields, and good UV-activity for HPLC detection.[3]

Core Mechanism of Action

The phosphorylation reaction using dibenzyl (chloromethyl) phosphate proceeds via a nucleophilic substitution mechanism at the chloromethyl group. The reaction can follow either a concerted (SN2) or a stepwise (SN1) pathway, contingent on several factors including the nature of the nucleophile, the solvent, and the reaction temperature.

The Role of the Chloromethyl Group

The key to the reactivity of dibenzyl (chloromethyl) phosphate lies in the chloromethyl group attached to the phosphate oxygen. The chlorine atom acts as a good leaving group, and the adjacent oxygen atom can stabilize a developing positive charge on the methylene carbon, making it susceptible to nucleophilic attack. The lowest unoccupied molecular orbital (LUMO) is believed to be the σ* antibonding orbital of the C-Cl bond, which accepts electrons from the incoming nucleophile.

SN2 Pathway

In the SN2 mechanism, the nucleophile attacks the electrophilic carbon of the chloromethyl group in a single, concerted step, leading to the displacement of the chloride ion. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

SN1 Pathway

The SN1 mechanism involves a two-step process. First, the chloride ion departs to form a resonance-stabilized oxocarbenium ion intermediate. This step is the rate-determining step. Subsequently, the nucleophile attacks the carbocation to form the phosphorylated product. This pathway is more likely with weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations.

Experimental Protocols and Data

The following section details a representative experimental protocol for the phosphorylation of a hindered phenol and summarizes available quantitative data.

Phosphorylation of 2,6-Diisopropylphenol

This protocol demonstrates the phosphorylation of a sterically hindered phenol, a common challenge in organic synthesis.[4][5]

Experimental Workflow:

Quantitative Data:

| Reactant 1 (Nucleophile) | Reactant 2 (Phosphorylating Agent) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Diisopropylphenol | Dibenzyl (chloromethyl) phosphate | NaH | DMF | rt | 2 | 72 | [4][5] |

Characterization Data (¹H NMR):

The resulting product was characterized by ¹H NMR (400 MHz, CDCl₃), showing characteristic peaks at δ 7.38-7.27 (m, 10H), 7.17-7.09 (m, 3H), 5.42 (d, 2H, J = 9.6 Hz), 5.06-4.95 (m, 4H), 3.33 (sep, 2H, J = 6.9 Hz), and 1.18 (d, 12H, J = 6.9 Hz).[4][5]

Applications in Drug Development

Dibenzyl (chloromethyl) phosphate is extensively used in the synthesis of prodrugs to enhance the therapeutic potential of parent drug molecules.

Antiviral and Anticancer Prodrugs

Many nucleoside analogs with antiviral and anticancer activity require intracellular phosphorylation to their active triphosphate form.[2] This can be a rate-limiting step. By using dibenzyl (chloromethyl) phosphate to pre-phosphorylate the nucleoside, a monophosphate prodrug is formed. These prodrugs can exhibit improved cell permeability and bypass the initial, often inefficient, phosphorylation step, leading to higher intracellular concentrations of the active metabolite.[2][6]

Enzyme Inhibitors

The dibenzyl phosphate group can act as a mimic of the natural phosphate group, allowing prodrugs of enzyme inhibitors to bind to the active site of target enzymes that recognize phosphorylated substrates.[1] Subsequent cleavage of the benzyl groups can result in a more potent and tightly bound inhibitor.[1]

Conclusion

Dibenzyl (chloromethyl) phosphate is a highly effective reagent for the phosphorylation of a range of nucleophiles, playing a crucial role in modern drug development. Its mechanism of action, proceeding through either an SN1 or SN2 pathway, allows for the tailored synthesis of phosphate and phosphonate prodrugs with improved pharmacological properties. The provided experimental protocol and data serve as a practical guide for researchers in the field. Further investigation into the substrate scope and the factors governing the mechanistic pathway will continue to expand the utility of this valuable synthetic tool.

References

- 1. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]

- 4. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Dibenzyl (chloromethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl (chloromethyl) phosphate (DBCP) is a versatile organophosphorus reagent with significant applications in pharmaceutical and analytical chemistry.[1] It serves as a key intermediate for the synthesis of water-soluble prodrugs, a derivatization agent for enhancing analyte detection in High-Performance Liquid Chromatography (HPLC), and a building block for more complex phosphate-containing molecules.[2][3][4] Its unique structure, featuring two benzyl protecting groups and a reactive chloromethyl moiety, imparts a favorable balance of stability, reactivity, and analytical utility.[1][4]

This technical guide provides an in-depth overview of the core physicochemical properties of Dibenzyl (chloromethyl) phosphate, detailed experimental protocols, and a summary of its primary applications. The information presented is intended to support researchers and drug development professionals in effectively utilizing this compound in their work.

Chemical Identity and Core Properties

Dibenzyl (chloromethyl) phosphate is identified by the CAS Number 258516-84-6.[1][2][5][6] Its fundamental chemical and physical properties are summarized below.

Table 1: General and Physicochemical Properties of Dibenzyl (chloromethyl) phosphate

| Property | Value | Source(s) |

| CAS Number | 258516-84-6 | [1][2][5][6] |

| Molecular Formula | C₁₅H₁₆ClO₄P | [1][2][5][6] |

| Molecular Weight | 326.71 g/mol | [1][2][5][6] |

| IUPAC Name | dibenzyl chloromethyl phosphate | [1] |

| Appearance | Colorless to light yellow oily liquid | [3][6][7] |

| Purity | Typically ≥95.0% to ≥97.0% (HPLC) | [2][7] |

| Boiling Point | 433.2 ± 45.0 °C (Predicted) | [3] |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Store at -20°C under an inert atmosphere. Protect from light and moisture. | [2][3][6][8] |

Detailed Physicochemical Characteristics

Solubility Profile

The solubility of Dibenzyl (chloromethyl) phosphate is highly dependent on the solvent system. It exhibits excellent solubility in polar aprotic solvents, which is crucial for its application in organic synthesis.[1]

Table 2: Solubility of Dibenzyl (chloromethyl) phosphate

| Solvent | Solubility | Notes | Source(s) |

| Dichloromethane (DCM) | Soluble / Optimal | Preferred solvent for reactions and storage. | [1][6] |

| Tetrahydrofuran (THF) | Optimal | Preferred solvent for reactions. | [1] |

| Acetonitrile | Good | Suitable for synthetic applications in polar aprotic environments. | [1] |

| Protic Solvents | Limited / Avoid | Can promote undesirable hydrolysis reactions. | [1] |

| Water | Insoluble | [1] |

The compound's solubility can increase at elevated temperatures; however, to prevent thermal decomposition, handling and dissolution are recommended between 15 and 25°C.[1]

Stability

The chemical stability of Dibenzyl (chloromethyl) phosphate is influenced by pH, temperature, and the choice of solvent.

-

pH-Dependent Hydrolysis: The compound is susceptible to hydrolysis in both acidic and basic environments. To maximize shelf life and ensure reaction integrity, it should be stored and handled under anhydrous and neutral or slightly acidic conditions.[1]

-

Thermal Stability: Elevated temperatures can induce thermal decomposition.[1] Computational studies have determined that the activation energy for the primary C-O bond cleavage ranges from 100 to 150 kJ/mol, indicating moderate thermal stability.[1] Decomposition products can include benzyl alcohol, benzyl chloride, and phosphoric acid derivatives.[1]

-

Solvent Effects: The choice of solvent is critical for maintaining stability. Inert, aprotic solvents like dichloromethane and tetrahydrofuran are preferred. Protic solvents should be avoided as they can facilitate hydrolysis, especially under basic conditions.[1]

Applications in Research and Drug Development

Synthesis of Water-Soluble Prodrugs

A primary application of Dibenzyl (chloromethyl) phosphate is its role as a phosphorylating agent to create water-soluble prodrugs from lipophilic parent molecules containing alcohol, phenol, or amine functional groups.[2][3][4] The dibenzyl phosphate moiety masks polar groups, potentially improving bioavailability, while being designed for in-vivo cleavage by enzymes like alkaline phosphatases to release the active drug.[1][] The benzyl protecting groups can be readily removed under mild conditions, such as catalytic hydrogenation.[4]

Caption: General workflow for synthesizing a water-soluble prodrug.

HPLC Derivatization

Dibenzyl (chloromethyl) phosphate is an effective derivatization reagent for HPLC analysis.[4] It reacts with analytes containing hydroxyl or other reactive groups, introducing the dibenzyl phosphate moiety. This has two key advantages:

-

Enhanced UV Activity: The two benzyl groups provide a strong chromophore, significantly improving the detectability of the analyte using a standard HPLC-UV detector.[2][4][6]

-

Improved Stability: The resulting phosphate ester derivatives are generally stable, leading to reliable and reproducible analytical results.[4]

This makes it a superior alternative to reagents like Di-tert-butyl chloromethyl phosphate, which lack strong UV activity.[2][3]

Caption: Workflow for HPLC derivatization and analysis.

Reagent in Organic Synthesis

Beyond prodrugs, the compound serves as a versatile phosphorylating reagent for constructing a wide range of organophosphorus compounds.[4] It is a building block for molecules used in various research areas, including the synthesis of enzyme inhibitors and potential flame retardants.[3][8][]

Caption: Relationship between structure, properties, and applications.

Experimental Protocols

Synthesis of Dibenzyl (chloromethyl) phosphate

This protocol describes a phase-transfer catalysis method for synthesizing the title compound.[3]

-

Reaction Setup: Dissolve dibenzyl phosphate (5.0 g, 0.018 mol) and tetrabutylammonium sulfate (1.22 g, 0.0036 mol) as a phase transfer catalyst in a solvent mixture of dichloromethane (50 mL) and water (50 mL).

-

pH Adjustment: Cool the mixture in an ice-water bath and slowly add sodium bicarbonate (6.0 g, 0.072 mol) to adjust the pH.

-

Addition of Reagent: Add chloromethanesulfonyl chloride (2.97 g, 1.9 mL) dropwise to the cooled reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight.

-

Workup: Allow the layers to partition and separate the organic phase. Extract the aqueous phase with dichloromethane (50 mL).

-

Purification: Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 5:1 to 3:1 v/v) to yield the final product as a colorless liquid.[3]

Protocol for Derivatization of an Alcohol

This procedure details the reaction of Dibenzyl (chloromethyl) phosphate with an exemplary alcohol, 2,6-diisopropylphenol.[7]

-

Reaction Setup: Under a nitrogen atmosphere, add 2,6-diisopropylphenol (0.42 g, 2.36 mmol) and DMF (20 mL) to a reaction vessel. Cool the vessel with an ice bath.

-

Deprotonation: Add sodium hydride (60% dispersion in paraffin liquid, 0.113 g, 2.83 mmol) to the mixture and stir for 30 minutes.

-

Addition of DBCP: Add Dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol) to the reaction mixture.

-

Reaction: Allow the mixture to stir for 2 hours at room temperature.

-

Quenching and Extraction: Cool the vessel in an ice bath and add water (20 mL). Extract the mixture with diethyl ether.

-

Washing: Sequentially wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography (eluent: hexane:ethyl acetate = 5:1) to obtain the purified phosphate triester.[7]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of Dibenzyl (chloromethyl) phosphate and its derivatives.[4]

-

¹H NMR: The proton NMR spectrum provides key structural information. Expected signals include multiplets for the aromatic protons of the two benzyl groups, a doublet for the methylene protons of the benzyl groups (CH₂-O-P), and a doublet for the chloromethyl protons (Cl-CH₂-O-P).[4] Coupling between phosphorus and adjacent protons provides definitive evidence of their proximity to the phosphorus atom.[4]

-

Reported Data (400 MHz, CDCl₃): δ 7.36-7.26 (m, 10H, aromatic), 5.63 (d, 2H, Cl-CH₂-O), 5.10 (d, 4H, Ph-CH₂-O).[3]

-

-

³¹P NMR: Proton-decoupled ³¹P NMR is highly valuable, typically showing a single, sharp peak whose chemical shift is characteristic of the phosphate ester environment.[4]

Safety and Handling

-

Precautions: Handle with standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat).[1] Work should be conducted in a well-ventilated fume hood.[1]

-

Hazards: The compound is classified as Acute Toxicity, Oral, Category 4. Avoid contact with skin and eyes.[1]

-

Storage: For long-term stability, store at -20°C under an inert gas like nitrogen.[6][8] Keep containers tightly sealed and protect from light and moisture.[6]

References

- 1. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]

- 4. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]

- 7. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Dibenzyl (chloromethyl) phosphate [myskinrecipes.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of Dibenzyl (chloromethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl (chloromethyl) phosphate is a critical reagent in pharmaceutical sciences, primarily utilized as a phosphorylating agent for the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines.[1][2][3] Its efficacy is intrinsically linked to its stability and degradation profile. This technical guide provides a comprehensive overview of the stability of dibenzyl (chloromethyl) phosphate under various stress conditions, including hydrolysis, thermal stress, and photolysis. Detailed degradation pathways are elucidated, and experimental protocols for stability assessment are provided. Quantitative data is summarized in structured tables to facilitate easy comparison and application in a research and development setting.

Chemical and Physical Properties

Dibenzyl (chloromethyl) phosphate (CAS No: 258516-84-6) is a colorless to light yellow liquid with the molecular formula C₁₅H₁₆ClO₄P and a molecular weight of 326.71 g/mol .[2][3] Its structure features a central phosphate group esterified with two benzyl groups and a chloromethyl group, which imparts its reactivity as an alkylating agent.

Table 1: Physicochemical Properties of Dibenzyl (chloromethyl) phosphate

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆ClO₄P | [2][3] |

| Molecular Weight | 326.71 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| CAS Number | 258516-84-6 | [2][3] |

| Purity | Typically ≥95.0% (HPLC) | [4] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, protected from light and moisture. | [5] |

Stability Profile

The stability of dibenzyl (chloromethyl) phosphate is a crucial factor in its storage, handling, and application. Degradation can occur through several pathways, primarily hydrolysis, with thermal and photolytic degradation also being potential concerns.

Hydrolytic Stability

The hydrolysis of dibenzyl (chloromethyl) phosphate is highly dependent on pH.[1] The molecule is susceptible to cleavage at both the P-O-CH₂Cl and P-O-CH₂Ph bonds.

-

Acidic Conditions: Under acidic conditions, the hydrolysis is generally moderate. The reaction follows pseudo-first-order kinetics.[1] The primary degradation pathway involves the protonation of the phosphate oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

-

Neutral Conditions: The compound exhibits its greatest stability in a near-neutral pH range.

-

Basic Conditions: In basic environments, hydrolysis is rapid. The hydroxide ion acts as a potent nucleophile, attacking the phosphorus center and leading to swift degradation.

Table 2: Hydrolytic Degradation Kinetics of Dibenzyl (chloromethyl) phosphate

| pH Condition | Rate Constant (k) | Half-life (t½) | Primary Degradation Products | Reference |

| Acidic (pH 1-3) | 10⁻⁶ to 10⁻⁴ s⁻¹ (pseudo-first-order at room temp) | Not specified | Dibenzyl phosphate, Formaldehyde, HCl | [1] |

| Neutral (pH ~7) | Not specified | Not specified | Minimal degradation | |

| Basic (pH > 8) | Not specified | Not specified | Dibenzyl phosphate, Benzyl alcohol, Formaldehyde, HCl | [1] |

Note: Specific quantitative data on rate constants and half-lives at various pH values and temperatures are limited in publicly available literature. The provided range for acidic conditions is a general estimation.[1] Further experimental studies are required for precise determination.

Thermal Stability

Thermal decomposition of dibenzyl (chloromethyl) phosphate yields a complex mixture of products. The degradation pathway is influenced by temperature and the presence of catalytic surfaces.[1]

Table 3: Thermal Degradation Profile of Dibenzyl (chloromethyl) phosphate

| Temperature Range | Observed Degradation | Primary Decomposition Products | Reference |

| Moderate (400-600 K) | Incomplete decomposition, formation of intermediates. | Benzyl alcohol, Benzyl chloride, Phosphoric acid derivatives, Carbonaceous residues. | [1] |

| High (>600 K) | Complete decomposition. | Further breakdown of initial products. | [1] |

Photostability

The photostability of dibenzyl (chloromethyl) phosphate is another important consideration, especially for solutions exposed to light during storage or use. The benzyl groups suggest potential susceptibility to photolytic degradation. As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the impact of light exposure.[6][7]

Note: Specific studies on the photolytic degradation pathways and kinetics of dibenzyl (chloromethyl) phosphate are not widely reported. Experimental investigation is recommended to characterize its photostability profile.

Degradation Pathways

The primary degradation pathways for dibenzyl (chloromethyl) phosphate are hydrolysis and thermolysis.

Hydrolytic Degradation Pathway

Under aqueous conditions, the molecule can undergo nucleophilic attack at the phosphorus center.

Caption: Proposed hydrolytic degradation pathways of Dibenzyl (chloromethyl) phosphate.

Thermal Degradation Pathway

At elevated temperatures, homolytic cleavage of the C-O and P-O bonds can occur, leading to a variety of radical and molecular products.

References

- 1. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]

- 2. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]

- 5. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. skpharmteco.com [skpharmteco.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry of Dibenzyl (chloromethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Dibenzyl (chloromethyl) phosphate (CAS No. 258516-84-6), a key reagent in the synthesis of water-soluble prodrugs.[1] The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental methodologies, and a clear workflow for the characterization of this important compound.

Spectroscopic Data

The structural elucidation of Dibenzyl (chloromethyl) phosphate is critically supported by NMR and mass spectrometry. These techniques provide unambiguous confirmation of its molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of organophosphorus compounds like Dibenzyl (chloromethyl) phosphate. Both ¹H and ³¹P NMR are routinely employed to gain a complete picture of the molecule's skeleton.[2]

¹H NMR Data

The ¹H NMR spectrum of Dibenzyl (chloromethyl) phosphate in CDCl₃ is characterized by distinct signals corresponding to the aromatic protons of the benzyl groups, the methylene protons of the benzyl groups, and the chloromethyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.38-7.27 | m | 10H, Aromatic protons (C₆H₅) | [3] |

| 5.63 | d | 2H, Chloromethyl protons (P-O-CH₂-Cl) | [1] |

| 5.10 | d | 4H, Benzyl methylene protons (P-O-CH₂) | [1] |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

³¹P NMR Data

³¹P NMR is particularly valuable for analyzing organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus isotope. For Dibenzyl (chloromethyl) phosphate, a proton-decoupled ³¹P NMR spectrum would show a single sharp peak, characteristic of the phosphate ester environment.[2]

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

| ³¹P | -5 to -10 | Singlet |

Note: This is a predicted chemical shift range based on typical values for similar phosphate esters.[2]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for confirming the molecular weight of Dibenzyl (chloromethyl) phosphate and for monitoring its reactions. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula. The expected molecular weight of Dibenzyl (chloromethyl) phosphate (C₁₅H₁₆ClO₄P) is approximately 326.71 g/mol .[2][4][5]

Predicted Mass Spectrometry Data

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of Dibenzyl (chloromethyl) phosphate.

| Adduct | m/z |

| [M+H]⁺ | 327.05478 |

| [M+Na]⁺ | 349.03672 |

| [M+NH₄]⁺ | 344.08132 |

| [M+K]⁺ | 365.01066 |

| [M-H]⁻ | 325.04022 |

Source: PubChem CID 11484214[6]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following protocols are recommended for the NMR and MS analysis of Dibenzyl (chloromethyl) phosphate.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of Dibenzyl (chloromethyl) phosphate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on concentration)

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals and determine the multiplicities.

-

3. ³¹P NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer equipped with a broadband probe.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 5 seconds

-

Number of Scans: 128-512

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum externally to 85% H₃PO₄ (0 ppm).

-

Mass Spectrometry Protocol

1. Sample Preparation:

-

Prepare a dilute solution of Dibenzyl (chloromethyl) phosphate (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Data Acquisition (LC-MS):

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Mass Range: 100-1000 m/z.

-

Source Temperature: 120-150 °C.

-

Capillary Voltage: 3-4 kV.

-

3. Data Analysis:

-

Extract the mass spectra for the chromatographic peak corresponding to Dibenzyl (chloromethyl) phosphate.

-

Identify the molecular ion and common adducts ([M+H]⁺, [M+Na]⁺, etc.).

-

For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

-

Analyze fragmentation patterns (if MS/MS data is acquired) to further confirm the structure.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of Dibenzyl (chloromethyl) phosphate.

Caption: Analytical workflow for the spectroscopic characterization of Dibenzyl (chloromethyl) phosphate.

References

- 1. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]

- 2. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]

- 3. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | TCI AMERICA [tcichemicals.com]

- 4. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]

- 5. clearsynth.com [clearsynth.com]

- 6. PubChemLite - Dibenzyl (chloromethyl) phosphate (C15H16ClO4P) [pubchemlite.lcsb.uni.lu]

Dibenzyl (Chloromethyl) Phosphate: A Technical Guide to its Application as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzyl (chloromethyl) phosphate is a versatile and highly effective phosphorylating agent employed in the synthesis of a wide array of organophosphorus compounds. Its utility is particularly pronounced in the field of drug development, where it serves as a critical reagent for the creation of water-soluble prodrugs, enhancing the bioavailability and therapeutic efficacy of parent drug molecules. This technical guide provides an in-depth overview of the fundamental principles of dibenzyl (chloromethyl) phosphate as a phosphorylating agent, including its synthesis, reaction mechanisms, and detailed experimental protocols. Quantitative data from key experiments are summarized to facilitate comparison, and critical workflows are visualized to provide a clear understanding of the underlying processes.

Introduction to Dibenzyl (chloromethyl) phosphate

Dibenzyl (chloromethyl) phosphate is a trivalent organophosphorus compound with the chemical formula C₁₅H₁₆ClO₄P. It is recognized for its superior stability, higher reaction yields, and better UV-activity compared to analogous reagents like di-tert-butyl chloromethyl phosphate, making it particularly suitable for applications requiring HPLC purification and analysis.[1][2] The primary function of this reagent is to introduce a dibenzyl-protected phosphate group onto nucleophilic moieties such as alcohols, phenols, and amines. The benzyl protecting groups can be readily removed under mild conditions, typically via catalytic hydrogenation, to yield the free phosphate. This strategic protection and deprotection sequence is instrumental in the synthesis of complex, biologically active molecules.

Synthesis of Dibenzyl (chloromethyl) phosphate

A common and efficient method for the synthesis of dibenzyl (chloromethyl) phosphate involves the reaction of dibenzyl phosphate with chloromethanesulfonyl chloride in a biphasic system.[3]

Experimental Protocol: Synthesis of Dibenzyl (chloromethyl) phosphate [3]

-

Materials:

-

Dibenzyl phosphate

-

Dichloromethane (DCM)

-

Water

-

Tetrabutylammonium sulfate (phase transfer catalyst)

-

Sodium bicarbonate

-

Chloromethanesulfonyl chloride

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve dibenzyl phosphate (5.0 g, 0.018 mol) in a mixture of dichloromethane (50 mL) and water (50 mL).

-

Add tetrabutylammonium sulfate (1.22 g, 0.0036 mol) to the mixture.

-

Cool the reaction mixture in an ice-water bath and slowly add sodium bicarbonate (6.0 g, 0.072 mol) to adjust the pH.

-

Add chloromethanesulfonyl chloride (2.97 g, 1.9 mL) dropwise to the cooled reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, allow the layers to separate and extract the aqueous phase with dichloromethane (50 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (5:1 to 3:1) to obtain dibenzyl (chloromethyl) phosphate as a colorless liquid.

-

-

Yield: 74.1%[3]

Mechanism of Phosphorylation

The phosphorylation of nucleophiles by dibenzyl (chloromethyl) phosphate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The nucleophile (e.g., an alcohol, phenol, or amine) attacks the electrophilic methylene carbon atom that is bonded to the chlorine atom. This concerted, single-step process involves the simultaneous formation of a new bond between the nucleophile and the carbon atom and the breaking of the carbon-chlorine bond. The reaction results in the displacement of the chloride ion and the formation of the phosphorylated product.

Caption: Sₙ2 Mechanism of Phosphorylation.

Applications in Drug Development

Dibenzyl (chloromethyl) phosphate is a key reagent in the synthesis of prodrugs designed to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The introduction of a phosphate moiety can significantly enhance the water solubility of lipophilic drugs, thereby improving their absorption and bioavailability.[1][4]

Anticancer Prodrugs

A notable application is in the synthesis of the combretastatin A-4 phosphate prodrug, a potent antineoplastic and anti-angiogenesis agent.[5][6][7][8] The phosphorylation of the phenolic hydroxyl group of combretastatin A-4 enhances its water solubility, facilitating its formulation for clinical use.

Antiviral and Antibacterial Prodrugs

This phosphorylating agent is also utilized in the development of antiviral and antibacterial prodrugs. By masking polar functional groups on antiviral nucleoside analogues or antibacterial compounds, their ability to penetrate cell membranes can be improved.[9] Once inside the cell, enzymatic cleavage of the phosphate group releases the active drug.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for the phosphorylation of various functional groups using dibenzyl (chloromethyl) phosphate, along with tabulated quantitative data for easy comparison.

Phosphorylation of Phenols

Experimental Protocol: Phosphorylation of 2,6-Diisopropylphenol

-

Materials:

-

2,6-Diisopropylphenol

-

N,N-Dimethylformamide (DMF)

-

Sodium Hydride (60% dispersion in paraffin liquid)

-

Dibenzyl (chloromethyl) phosphate

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add 2,6-diisopropylphenol (0.42 g, 2.36 mmol) and DMF (20 mL).

-

Cool the mixture in an ice bath.

-

Add sodium hydride (0.113 g, 2.83 mmol) and stir for 30 minutes.

-

Add dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol).

-

Stir the mixture for 2 hours at room temperature.

-

Cool the reaction in an ice bath and add water (20 mL).

-

Extract the mixture with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 5:1).

-

-

Yield: 72%

Table 1: Phosphorylation of Phenolic Compounds

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,6-Diisopropylphenol | NaH, DMF, Dibenzyl (chloromethyl) phosphate, 0°C to rt, 2h | (2,6-Diisopropylphenoxymethyl)dibenzyl phosphate | 72 |

Phosphorylation of Alcohols and Amines (General)

While specific, detailed protocols with yields for a wide range of alcohols and amines using dibenzyl (chloromethyl) phosphate are not extensively documented in readily available literature, the general principle involves the deprotonation of the alcohol or amine with a suitable base, followed by reaction with the phosphorylating agent.[4] The choice of base and solvent is critical and depends on the substrate's reactivity and solubility.

Caption: General Phosphorylation Workflow.

Conclusion

Dibenzyl (chloromethyl) phosphate stands out as a robust and efficient reagent for the introduction of phosphate groups into organic molecules. Its application in the synthesis of water-soluble prodrugs has significant implications for enhancing the therapeutic potential of various drug candidates. The straightforward S(_N)2 reaction mechanism and the ability to deprotect the resulting phosphate under mild conditions contribute to its widespread use in medicinal chemistry and organic synthesis. Further exploration of its reactivity with a broader range of substrates will undoubtedly continue to expand its utility in the development of novel therapeutics.

References

- 1. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]

- 4. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]

- 5. Antineoplastic agents 389. New syntheses of the combretastatin A-4 prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antineoplastic agents 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103435672A - Structure and synthesis of novel nucleoside phosphate prodrug containing substituted benzyl - Google Patents [patents.google.com]

The Benzyl Group as a Phosphate Protection Strategy in the Prodrug Reagent Dibenzyl (chloromethyl) phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug development, particularly in the synthesis of water-soluble prodrugs, the strategic use of protecting groups is paramount. Dibenzyl (chloromethyl) phosphate has emerged as a key reagent for the phosphonylation of lipophilic alcohols, phenols, and amines, thereby enhancing their aqueous solubility and bioavailability. This technical guide provides an in-depth analysis of the role of the benzyl group as a protecting moiety within this reagent. It details the synthesis of dibenzyl (chloromethyl) phosphate, its reaction with nucleophiles, and the subsequent deprotection of the benzyl groups to yield the active phosphonic acid. This document offers comprehensive experimental protocols, quantitative data, and visual diagrams of key chemical transformations and metabolic pathways to assist researchers in the effective application of this versatile compound.

Introduction

The transient masking of functional groups is a cornerstone of complex organic synthesis. In the context of phosphate and phosphonate chemistry, protecting groups are essential to prevent unwanted side reactions and to control the reactivity of the phosphorus center. The benzyl group, in particular, is a widely employed protecting group for phosphates due to its relative stability under a range of conditions and its facile removal via catalytic hydrogenolysis.

Dibenzyl (chloromethyl) phosphate is a bifunctional reagent that serves as a precursor for introducing a phosphonooxymethyl group onto a parent drug molecule. This modification can significantly improve the pharmaceutical properties of poorly soluble drugs.[1][2][3][4][5] The two benzyl esters on the phosphate moiety render the molecule sufficiently lipophilic to be soluble in organic solvents used during synthesis, while the chloromethyl group provides a reactive site for nucleophilic substitution by the hydroxyl or amino group of a drug candidate. This guide will explore the synthesis of this reagent, its application in prodrug synthesis, and the critical step of benzyl group deprotection.

Synthesis of Dibenzyl (chloromethyl) phosphate

The synthesis of dibenzyl (chloromethyl) phosphate is typically achieved through the reaction of dibenzyl phosphate with a chloromethylating agent. A common and effective method involves the use of chloromethanesulfonyl chloride in a biphasic system with a phase transfer catalyst.

Experimental Protocol: Synthesis of Dibenzyl (chloromethyl) phosphate

This protocol is adapted from a literature procedure.[5]

Materials:

-

Dibenzyl phosphate

-

Dichloromethane (DCM)

-

Water

-

Tetrabutylammonium sulfate (phase transfer catalyst)

-

Sodium bicarbonate

-

Chloromethanesulfonyl chloride

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice-water bath

-

Silica gel for column chromatography

Procedure:

-

Dissolve dibenzyl phosphate (5.0 g, 0.018 mol) in a mixture of dichloromethane (50 mL) and water (50 mL).

-

Add tetrabutylammonium sulfate (1.22 g, 0.0036 mol) to the mixture.

-

Cool the reaction vessel in an ice-water bath and slowly add sodium bicarbonate (6.0 g, 0.072 mol) to adjust the pH.

-

Add chloromethanesulfonyl chloride (2.97 g, 1.9 mL) dropwise to the cooled and stirring reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous phase with dichloromethane (50 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 5:1 to 3:1 v/v).

Quantitative Data: Synthesis of Dibenzyl (chloromethyl) phosphate

| Parameter | Value | Reference |

| Yield | 74.1% | [5] |

| Appearance | Colorless liquid | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.36-7.26 (m, 10H), 5.63 (d, 2H), 5.10 (d, 4H) | [5] |

Application in Prodrug Synthesis: Phosphonylation of Nucleophiles

Dibenzyl (chloromethyl) phosphate reacts with a variety of nucleophiles, including alcohols, phenols, and amines, to form the corresponding dibenzyl phosphonooxymethyl ethers or amides. This reaction is the key step in the prodrug synthesis strategy.

Experimental Protocol: Reaction with 2,6-Diisopropylphenol

This protocol demonstrates a typical reaction with a phenolic hydroxyl group.[6]

Materials:

-

2,6-Diisopropylphenol

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in paraffin liquid)

-

Dibenzyl (chloromethyl) phosphate

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 2,6-diisopropylphenol (0.42 g, 2.36 mmol) in DMF (20 mL) in a reaction vessel cooled with an ice bath.

-

Add sodium hydride (60% dispersion, 0.113 g, 2.83 mmol) and stir the mixture for 30 minutes.

-

Add dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol) to the reaction mixture.

-

Allow the mixture to stir at room temperature for 2 hours.

-

Cool the reaction with an ice bath and quench with water (20 mL).

-

Extract the aqueous mixture with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 5:1).

Quantitative Data: Reaction with 2,6-Diisopropylphenol

| Parameter | Value | Reference |

| Yield | 72% | [6] |

| Appearance | Colorless liquid | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.38-7.27 (m, 10H), 7.17-7.09 (m, 3H), 5.42 (d, 2H, J = 9.6 Hz), 5.06-4.95 (m, 4H), 3.33(sep, 2H, J = 6.9 Hz), 1.18 (d, 12H, J = 6.9 Hz) |

Benzyl Group Deprotection: Unveiling the Active Moiety

The final and crucial step in this prodrug strategy is the removal of the two benzyl protecting groups to generate the free phosphonic acid. This unmasking is essential for the prodrug to exert its biological effect. Several methods are available for this transformation, with catalytic hydrogenolysis being the most common.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is generally clean and high-yielding.[7]

This is a general protocol and may require optimization for specific substrates.[8]

Materials:

-

Dibenzyl phosphonate substrate

-

Ethanol (EtOH), Methanol (MeOH), or DMF

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

-

Celite

Procedure:

-

Dissolve the dibenzyl phosphonate substrate (1.0 equivalent) in a suitable solvent (e.g., EtOH, MeOH, or DMF).

-

Add 10% Pd/C (typically 10-20 mol% by weight) to the solution.

-

Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas.

-

Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by TLC, LC-MS, or NMR until completion.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude phosphonic acid.

Deprotection using Bromotrimethylsilane (TMSBr)

An alternative to hydrogenolysis, particularly for substrates sensitive to reductive conditions, is the use of a Lewis acid such as bromotrimethylsilane (TMSBr). This reagent effectively cleaves the benzyl ethers.

This protocol is a general guideline and should be performed under anhydrous conditions.[8][9]

Materials:

-

Dibenzyl phosphonate substrate

-

Anhydrous dichloromethane (DCM), acetonitrile (ACN), or chloroform (CHCl₃)

-

Bromotrimethylsilane (TMSBr)

-

Methanol (MeOH)

Procedure:

-

Dissolve the dibenzyl phosphonate substrate (1.0 equivalent) in an anhydrous solvent (e.g., DCM, ACN, or CHCl₃).

-

Add TMSBr (typically 2-4 equivalents per benzyl group) to the solution at 0 °C or room temperature.

-

Stir the reaction for the required time (can range from a few hours to 24 hours), monitoring by ³¹P NMR for the disappearance of the starting material and formation of the bis(trimethylsilyl) ester intermediate.

-

Once the reaction is complete, carefully evaporate the solvent and excess TMSBr under reduced pressure.

-

Add methanol to the residue and stir for approximately 2 hours at room temperature to effect solvolysis of the silyl esters.

-

Evaporate the methanol under reduced pressure to yield the crude phosphonic acid.

Comparative Data on Deprotection Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C, rt | Clean, high yields, volatile byproduct (toluene) | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups); catalyst can be pyrophoric. |

| TMSBr Cleavage | TMSBr, CH₂Cl₂, rt; then MeOH | Effective for substrates sensitive to hydrogenation; can be selective. | Requires strictly anhydrous conditions; TMSBr is corrosive and moisture-sensitive; may affect other acid-labile groups. |

| Triethylsilane-mediated | Et₃SiH, Pd(OAc)₂, Et₃N, DCM, rt | Mild, chemoselective, can be stoichiometrically controlled for mono-debenzylation.[10][11] | May require optimization for different substrates. |

Visualizing Chemical and Biological Pathways

Diagrams are essential for understanding the logical flow of synthesis and the mechanism of action of prodrugs. The following diagrams were generated using the DOT language.

Synthesis and Application Workflow

Enzymatic Activation Cascade of a Phosphorodiamidate Prodrug

This diagram illustrates a common strategy for the intracellular release of a phosphonate drug from a phosphorodiamidate prodrug, a concept analogous to the activation of prodrugs synthesized using dibenzyl (chloromethyl) phosphate.[12][13]

Stability and Handling

Dibenzyl (chloromethyl) phosphate exhibits pH-dependent stability. It is most stable under neutral conditions and undergoes hydrolysis under both acidic and basic conditions.[14] Therefore, it should be stored under anhydrous conditions and protected from acidic and basic environments to ensure its longevity.[14] For synthetic applications, neutral or slightly acidic conditions are generally recommended to minimize hydrolysis while maintaining reactivity.

Conclusion

Dibenzyl (chloromethyl) phosphate is a valuable and versatile reagent in the field of drug development, offering a reliable method for the synthesis of water-soluble phosphonooxymethyl prodrugs. The benzyl protecting groups play a crucial role in this process, facilitating the synthesis in organic media and allowing for their subsequent removal under well-established conditions to release the active drug. A thorough understanding of the synthesis of this reagent, its reactivity, and the various methods for benzyl group deprotection, as detailed in this guide, is essential for researchers aiming to leverage this powerful prodrug strategy. The provided protocols and data serve as a practical resource for the successful implementation of dibenzyl (chloromethyl) phosphate in the synthesis of novel therapeutic agents.

References

- 1. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]

- 2. Alkylating Reagents Containing Phosphoric Ester Groups for Prodrug Design | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]

- 5. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]

- 6. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]

Hydrolytic Stability of Dibenzyl (chloromethyl) phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of Dibenzyl (chloromethyl) phosphate across a range of pH conditions. Understanding the stability of this compound is critical for its application as a phosphorylating agent and in the synthesis of water-soluble prodrugs.[1][2][3] This document details the underlying mechanisms of hydrolysis, presents available quantitative data, and outlines detailed experimental protocols for stability assessment.

Introduction to Dibenzyl (chloromethyl) phosphate and its Hydrolytic Stability

Dibenzyl (chloromethyl) phosphate is a key reagent in organic synthesis, primarily utilized for the introduction of a phosphate group into organic molecules. The benzyl groups serve as effective protecting groups that can be removed under mild conditions, making it a versatile tool in the development of therapeutic agents, including antibacterial prodrugs.[1]

The stability of Dibenzyl (chloromethyl) phosphate in aqueous environments is a crucial factor influencing its storage, handling, and reaction efficiency. Hydrolysis, the cleavage of chemical bonds by water, is the primary degradation pathway for this compound. The rate of hydrolysis is significantly influenced by the pH of the solution, with distinct mechanisms dominating in acidic, neutral, and basic environments.

pH-Dependent Hydrolysis Mechanisms

The hydrolytic degradation of Dibenzyl (chloromethyl) phosphate proceeds through different mechanisms depending on the pH of the aqueous medium.

Acidic Conditions (pH 1-3):

Under strongly acidic conditions, the hydrolysis of Dibenzyl (chloromethyl) phosphate is generally moderate. The reaction proceeds via an AAl2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. The phosphate oxygen is protonated, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by a water molecule. This process typically follows pseudo-first-order kinetics.

Neutral Conditions:

Near neutral pH, the hydrolysis rate is at its minimum. The primary mechanism is the uncatalyzed nucleophilic attack of water on the phosphorus center. Due to the lower concentration of both protons and hydroxide ions, the compound exhibits its greatest stability in this pH range.

Basic Conditions (pH 8-14):

In basic solutions, the hydrolysis of Dibenzyl (chloromethyl) phosphate is significantly accelerated. The degradation is driven by the nucleophilic attack of hydroxide ions (OH-) on the phosphorus atom. This reaction follows second-order kinetics and is much more rapid than hydrolysis under acidic or neutral conditions. The high concentration of the potent nucleophile (OH-) leads to efficient cleavage of the phosphate ester bonds.

Quantitative Data on Hydrolytic Stability

While specific kinetic data for the hydrolysis of Dibenzyl (chloromethyl) phosphate is not extensively published, the table below presents a qualitative summary based on the known behavior of similar phosphate esters. It is important to note that these are expected trends and actual rates should be determined experimentally.

| pH | Expected Rate of Hydrolysis | Predominant Mechanism | Kinetic Order |

| 1-3 | Moderate | Acid-Catalyzed Nucleophilic Attack | Pseudo-First-Order |

| 4-6 | Slow | Neutral Hydrolysis | First-Order |

| 7 | Minimal | Neutral Hydrolysis | First-Order |

| 8-10 | Rapid | Base-Catalyzed Nucleophilic Attack | Second-Order |

| 11-14 | Very Rapid | Base-Catalyzed Nucleophilic Attack | Second-Order |

Experimental Protocols for Determining Hydrolytic Stability

To accurately quantify the hydrolytic stability of Dibenzyl (chloromethyl) phosphate, a well-defined experimental protocol is essential. The following outlines a general procedure that can be adapted for specific laboratory conditions.

Materials and Reagents

-

Dibenzyl (chloromethyl) phosphate (high purity)

-

Buffer solutions (pH 3, 5, 7, 9, and 11) prepared with high-purity water

-

Acetonitrile (HPLC grade)

-

Reference standards of Dibenzyl (chloromethyl) phosphate and expected degradation products

-

HPLC system with a UV detector

-

pH meter

-

Thermostatically controlled water bath or incubator

Preparation of Buffer Solutions

Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, and 11) using appropriate buffer systems (e.g., phosphate, borate, citrate) to maintain constant pH throughout the experiment.

Hydrolysis Experiment

-

Prepare a stock solution of Dibenzyl (chloromethyl) phosphate in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

-

In separate, sealed, temperature-controlled reaction vessels for each pH, add a small aliquot of the stock solution to the pre-warmed buffer solution to achieve the desired final concentration (typically in the µg/mL to mg/mL range).

-

Maintain the reaction vessels at a constant temperature (e.g., 25°C, 37°C, or 50°C).

-

At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Immediately quench the hydrolysis reaction in the aliquot, if necessary, by adding a suitable quenching agent or by rapid dilution with the mobile phase.

-

Analyze the samples by a validated analytical method, such as HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Due to its UV activity, HPLC with UV detection is a suitable method for monitoring the degradation of Dibenzyl (chloromethyl) phosphate.[2]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a pH modifier like formic acid or trifluoroacetic acid) can be employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where Dibenzyl (chloromethyl) phosphate has significant absorbance (e.g., 254 nm).

-

Quantification: The concentration of Dibenzyl (chloromethyl) phosphate at each time point is determined by comparing the peak area to a calibration curve prepared from reference standards.

Data Analysis

The rate constants (k) for the hydrolysis at each pH can be determined by plotting the natural logarithm of the concentration of Dibenzyl (chloromethyl) phosphate versus time (for first-order or pseudo-first-order kinetics) or by using appropriate integrated rate laws for second-order kinetics. The half-life (t½) at each pH can then be calculated using the following equations:

-

First-Order: t½ = 0.693 / k

-

Second-Order: t½ = 1 / (k[OH⁻])

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the hydrolytic stability of Dibenzyl (chloromethyl) phosphate.

Caption: Experimental workflow for hydrolytic stability testing.

pH-Dependent Hydrolysis Pathways

This diagram illustrates the different hydrolysis pathways of Dibenzyl (chloromethyl) phosphate under acidic and basic conditions.

Caption: pH-dependent hydrolysis pathways.

Conclusion

The hydrolytic stability of Dibenzyl (chloromethyl) phosphate is critically dependent on pH. It exhibits maximum stability in neutral aqueous solutions, while its degradation is accelerated under both acidic and, more significantly, basic conditions. For applications in drug development and organic synthesis, it is imperative to control the pH to ensure the integrity of the compound. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to quantitatively assess the stability of Dibenzyl (chloromethyl) phosphate and to optimize its use in their specific applications.

References

Thermal Decomposition of Dibenzyl (chloromethyl) phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of dibenzyl (chloromethyl) phosphate. Based on established principles of organophosphate chemistry and data from related compounds, this document outlines the expected decomposition pathways, identifies probable products, and presents detailed experimental protocols for analysis. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide emphasizes general methodologies and predictive analysis based on the behavior of analogous arylalkyl phosphate esters. The information herein is intended to guide researchers in designing and interpreting thermal analysis experiments for dibenzyl (chloromethyl) phosphate and similar molecules.

Introduction

Dibenzyl (chloromethyl) phosphate is an organophosphate ester with applications in organic synthesis, particularly as a phosphorylating agent. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and for predicting its behavior in various applications, including as a potential prodrug moiety or in material science. Thermal decomposition can lead to the formation of various products, some of which may be volatile, corrosive, or toxic. This guide synthesizes the available information on the thermal degradation of related organophosphate esters to provide a predictive framework for the behavior of dibenzyl (chloromethyl) phosphate.

Predicted Thermal Decomposition Pathways

The thermal decomposition of dibenzyl (chloromethyl) phosphate is anticipated to be a multi-step process, with the initiation temperature typically ranging from 300 to 600 K (27 to 327°C), influenced by factors such as heating rate, atmosphere, and the presence of catalytic surfaces.[1] The primary decomposition is expected to proceed through the cleavage of the carbon-oxygen bonds of the benzyl groups.

Initial Decomposition Step: C-O Bond Cleavage

The initial and rate-determining step in the thermal decomposition of many phosphate esters is the cleavage of the carbon-oxygen bond.[1] For dibenzyl (chloromethyl) phosphate, this can occur via two main pathways for the benzyl groups:

-

Elimination Reaction: Although less common for benzyl groups compared to alkyl groups with beta-hydrogens, an elimination-type reaction could theoretically occur, though it is not the favored pathway.

-

Homolytic Cleavage: A more probable pathway for the benzyl groups is homolytic cleavage of the C-O bond to form benzyl radicals and a phosphate radical.

Simultaneously or at slightly different temperatures, the chloromethyl group can also undergo cleavage.

Secondary Decomposition and Product Formation

Following the initial C-O bond cleavage, a cascade of reactions is expected, leading to the formation of stable products. The primary decomposition products are predicted to be:

-

Benzyl chloride: Formed from the chloromethyl group and a benzyl radical or through intramolecular rearrangement.

-

Benzyl alcohol: Resulting from hydrogen abstraction by the benzyloxy radical.

-

Toluene: Formed by hydrogen abstraction by a benzyl radical.

-

Phosphoric Acid Derivatives: The remaining phosphate core will likely form various phosphoric acid derivatives, which can further condense at higher temperatures to form pyrophosphates and polyphosphoric acids.

-

Carbonaceous Residues: At elevated temperatures, polymerization and charring of the organic fragments can lead to the formation of carbonaceous residues.[1]

Quantitative Data (Predictive)

| Temperature Range (°C) | Major Gaseous Products | Predicted Relative Abundance | Solid Residue |

| 200 - 350 | Benzyl chloride, Benzyl alcohol, Toluene | Benzyl chloride > Benzyl alcohol > Toluene | Partially decomposed phosphate esters |

| 350 - 500 | Benzyl chloride, Benzyl alcohol, Toluene, Water | Increased evolution of all gaseous products | Phosphoric and polyphosphoric acids, early char formation |

| > 500 | Water, Carbon dioxide, Carbon monoxide | Dominated by products of char combustion | Carbonaceous char |